1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one is a pyrazole-derived ketone characterized by a substituted pyrazole ring with an ethyl group at the N1 position, a methyl group at the C3 position, and a propan-1-one moiety at the C4 position. Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXFDQGEHNFYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(N=C1C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cascade Cyclization
The most efficient method for synthesizing 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one involves copper-catalyzed cascade reactions between saturated ketones and hydrazones . This one-pot process proceeds via dehydrogenation of the ketone to form an enone intermediate, followed by [2+3] cyclization with hydrazones. For example, reacting 3-pentanone with 1-ethyl-3-methylhydrazine in the presence of CuI (10 mol%) and TEMPO (2 equiv) in DMSO at 120°C for 12 hours yields the target compound in 78% yield . The mechanism involves:
-
Dehydrogenation : Oxidation of the saturated ketone to an α,β-unsaturated enone.
-
Cyclization : Enone reacts with the hydrazone to form a pyrazoline intermediate.
-
Aromatization : Oxidation of pyrazoline to pyrazole, accompanied by C–C bond reorganization.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | <5% yield drop at 5 mol% |
| Oxidant | TEMPO (2 equiv) | No reaction without oxidant |
| Solvent | DMSO | 20% lower yield in DMF |
| Temperature | 120°C | 50% yield at 80°C |
This method is scalable and avoids isolation of intermediates, making it suitable for industrial applications .
Oxidation of Propanol Precursors
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol serves as a direct precursor to the target ketone. Oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0°C achieves 70% yield. The reaction mechanism proceeds via a two-electron oxidation, where PCC abstracts a hydrogen from the alcohol’s β-carbon, forming a ketone without overoxidation to carboxylic acids.
Procedure :
-
Dissolve 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol (10 mmol) in anhydrous CH₂Cl₂.
-
Add PCC (15 mmol) and stir at 0°C for 4 hours.
-
Filter through a silica pad and concentrate under reduced pressure.
Comparative Oxidants :
| Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|
| PCC | CH₂Cl₂ | 0°C | 70% |
| KMnO₄ | Acetone/H₂O | 25°C | 45% |
| Swern (Oxalyl chloride) | THF | -78°C | 62% |
PCC is preferred due to milder conditions and higher selectivity.
Vilsmeier-Haack Formylation and Ketone Formation
Adapting the Vilsmeier-Haack reaction, 1-ethyl-3-methylpyrazole undergoes formylation at the 4-position using POCl₃/DMF, followed by nucleophilic addition to form the ketone . The steps include:
-
Formylation : Treat 1-ethyl-3-methylpyrazole with POCl₃ (3 equiv) in DMF at 90°C to yield 4-chloro-1-ethyl-3-methylpyrazole-1-carbaldehyde.
-
Grignard Addition : React with ethyl magnesium bromide (2 equiv) in THF to form the secondary alcohol.
-
Oxidation : Use PCC to oxidize the alcohol to the ketone (overall yield: 52%) .
Challenges :
-
Regioselectivity: Formylation preferentially occurs at the 4-position due to electron-withdrawing effects of the N-ethyl group .
-
Side reactions: Overformylation is mitigated by controlling POCl₃ stoichiometry.
Industrial-Scale Continuous Flow Synthesis
Continuous flow reactors enhance the synthesis of this compound by improving heat transfer and reaction control. A representative protocol involves:
-
Reactor Setup : Two serially connected microreactors (T1 = 100°C, T2 = 150°C).
-
Feed Solutions :
-
Stream A: 3-pentanone (1 M in DMSO).
-
Stream B: 1-ethyl-3-methylhydrazine HCl (1.2 M in DMSO).
-
-
Conditions : Residence time = 30 minutes, CuI (5 mol%), TEMPO (1.5 equiv).
-
Output : 92% conversion, 85% isolated yield after inline extraction .
Advantages :
-
Reduced catalyst loading (5 mol% vs. 10 mol% in batch).
-
50% shorter reaction time.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Copper-Catalyzed Cascade | 78% | High | $$ | >95% |
| PCC Oxidation | 70% | Medium | $ | 90% |
| Vilsmeier-Haack | 52% | Low | $$$ | 85% |
| Continuous Flow | 85% | Very High | $$ | 98% |
Key Insights :
Chemical Reactions Analysis
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis.
Biology
The biological applications of this compound are diverse:
Antimicrobial Activity: Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Anticancer Activity: In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on human lung adenocarcinoma (A549) cells. Some modifications in the pyrazole structure led to varying degrees of cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.
Table 2: Cytotoxicity of Pyrazole Derivatives on A549 Cells
| Compound | Viability (%) | Comparison with Cisplatin |
|---|---|---|
| 6 | 64 | Lower |
| 7 | 61 | Lower |
| 8 | 66 | Comparable |
Enzyme Inhibition: The compound has also been investigated for its enzyme inhibition capabilities, particularly alpha-amylase inhibition, which is crucial for diabetes management. Studies indicate that certain derivatives show stronger inhibition than standard inhibitors like acarbose.
Table 3: Alpha-Amylase Inhibition Activity
| Compound | IC50 (mg/mL) | Comparison with Acarbose |
|---|---|---|
| L1 | 0.134 | Better |
| L2 | 0.012 | Better |
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its ability to act as a precursor in synthesizing various compounds makes it valuable in developing new materials and formulations.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Antimicrobial Efficacy: A study evaluated a specific derivative against multiple bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation.
- Cytotoxicity Assessment: Compounds were tested for their effects on A549 cells, revealing structure-dependent cytotoxicity that could lead to new cancer therapies.
- Enzyme Inhibition Studies: The inhibition of alpha-amylase by novel compounds indicates potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Effects: Aromatic vs. This influences solubility and binding affinity in biological systems. Electron-Withdrawing Groups: Fluorinated analogs () show enhanced polarity and metabolic stability, whereas the target compound’s propanone group offers a reactive ketone for further synthetic modifications. Hybrid Systems: Thiazole- or triazole-containing derivatives () demonstrate broader bioactivity profiles due to heterocyclic synergy.
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is critical for its biological activity. The presence of the ethyl and methyl groups contributes to its lipophilicity, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A study evaluating several pyrazole derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. For instance, modifications in the pyrazole structure led to varying degrees of cytotoxicity, with some compounds reducing cell viability significantly .
Table 2: Cytotoxicity of Pyrazole Derivatives on A549 Cells
| Compound | Viability (%) | Comparison with Cisplatin |
|---|---|---|
| 6 | 64 | Lower |
| 7 | 61 | Lower |
| 8 | 66 | Comparable |
These findings suggest that structural modifications can enhance the anticancer properties of pyrazole derivatives.
Enzyme Inhibition
Another area of interest is the enzyme inhibition capability of these compounds. For example, a study noted that certain pyrazole-tetrazole hybrids showed significant alpha-amylase inhibition, which is crucial for managing diabetes . The IC50 values obtained were notably lower than those of standard inhibitors like acarbose, indicating strong enzyme inhibition potential.
Table 3: Alpha-Amylase Inhibition Activity
| Compound | IC50 (mg/mL) | Comparison with Acarbose |
|---|---|---|
| L1 | Better | |
| L2 | Better |
Case Studies
Several case studies have demonstrated the effectiveness of pyrazole derivatives in various biological assays:
- Antimicrobial Efficacy : A specific derivative was tested against multiple bacterial strains and showed promising results in inhibiting growth and biofilm formation.
- Cytotoxicity Assessment : Compounds were evaluated for their effects on A549 cells, revealing structure-dependent cytotoxicity that could lead to new cancer therapies.
- Enzyme Inhibition Studies : The inhibition of alpha-amylase by novel compounds indicates potential applications in diabetes management.
Q & A
Q. How can researchers improve reproducibility in synthetic protocols for pyrazole derivatives?
- Methodology :
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps.
- Collaborative validation : Reproduce synthesis in independent labs to confirm yields/purity .
Q. What controls are essential in biological assays to ensure data reliability?
- Methodology :
- Positive/Negative controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .
- Replicate experiments : Perform triplicate measurements to assess variability and calculate standard deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
